molecular formula C17H22Cl2N2O B13767184 cis-6-(3,4-Dichlorobenzamido)-2-methyldecahydroisoquinoline CAS No. 57464-35-4

cis-6-(3,4-Dichlorobenzamido)-2-methyldecahydroisoquinoline

Cat. No.: B13767184
CAS No.: 57464-35-4
M. Wt: 341.3 g/mol
InChI Key: ATSKMBMRURKEBN-ULVQEXTCSA-N
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Description

cis-6-(3,4-Dichlorobenzamido)-2-methyldecahydroisoquinoline: is a complex organic compound characterized by its unique structure, which includes a decahydroisoquinoline core substituted with a 3,4-dichlorobenzamido group and a methyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-6-(3,4-Dichlorobenzamido)-2-methyldecahydroisoquinoline typically involves multiple steps, starting with the preparation of the decahydroisoquinoline core This can be achieved through hydrogenation of isoquinoline derivatives under high pressure and temperature conditions

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of hydroxylated or carboxylated derivatives.

    Reduction: Reduction reactions can target the amide group, potentially converting it to an amine.

    Substitution: The dichlorobenzamido group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides under basic conditions.

Major Products:

    Oxidation: Hydroxylated or carboxylated derivatives.

    Reduction: Amine derivatives.

    Substitution: Compounds with substituted nucleophiles in place of chlorine atoms.

Scientific Research Applications

Chemistry: The compound is studied for its potential as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.

Biology: In biological research, cis-6-(3,4-Dichlorobenzamido)-2-methyldecahydroisoquinoline is investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound is explored for its potential therapeutic properties, including its ability to modulate biological pathways that are relevant to diseases such as cancer and neurological disorders.

Industry: In industrial applications, the compound may be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various formulations.

Mechanism of Action

The mechanism of action of cis-6-(3,4-Dichlorobenzamido)-2-methyldecahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The 3,4-dichlorobenzamido group is believed to play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The decahydroisoquinoline core provides structural stability and may facilitate the compound’s ability to cross biological membranes.

Comparison with Similar Compounds

  • cis-6-(3,4-Dichlorobenzamido)-2-methyloctahydroisoquinoline
  • cis-6-(3,4-Dichlorobenzamido)-2-methylhexahydroisoquinoline
  • cis-6-(3,4-Dichlorobenzamido)-2-methylcyclohexane

Uniqueness: cis-6-(3,4-Dichlorobenzamido)-2-methyldecahydroisoquinoline is unique due to its specific combination of a decahydroisoquinoline core and a 3,4-dichlorobenzamido group. This structure imparts distinct chemical and biological properties that are not observed in its similar compounds, making it a valuable subject of study in various scientific fields.

Properties

CAS No.

57464-35-4

Molecular Formula

C17H22Cl2N2O

Molecular Weight

341.3 g/mol

IUPAC Name

N-[(4aS,8aR)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl]-3,4-dichlorobenzamide

InChI

InChI=1S/C17H22Cl2N2O/c1-21-7-6-11-8-14(4-2-13(11)10-21)20-17(22)12-3-5-15(18)16(19)9-12/h3,5,9,11,13-14H,2,4,6-8,10H2,1H3,(H,20,22)/t11-,13-,14?/m0/s1

InChI Key

ATSKMBMRURKEBN-ULVQEXTCSA-N

Isomeric SMILES

CN1CC[C@H]2CC(CC[C@H]2C1)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

CN1CCC2CC(CCC2C1)NC(=O)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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